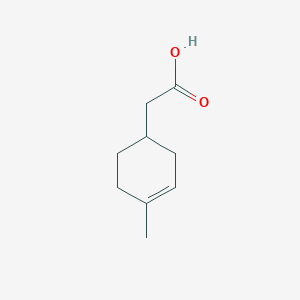
3-Cyclohexene-1-acetic acid, 4-methyl-
Cat. No. B8502219
M. Wt: 154.21 g/mol
InChI Key: MJLKIXNUGFKVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04670041
Procedure details


When m is 1, n is 2 and p is 2, the ring system is a 2-oxabicyclo[3.2.2]nonane, another subclass of this invention. For example, compound XVp ##STR30## in which R2, R5 and R6 are methyl can be prepared by treating a Diels-Alder adduct of acrolein and isoprene with Ph3P=C(CH3)OCH3, hydrolyzing the resulting enol ether, treating the resulting ketone derivative with methyl magnesium bromide, and subjecting the resulting alcohol to epoxidation-cyclization to yield a 2-oxabicyclo[3.2.2.]nonan-7-ol, which is treated with WCH2X in which X is a halogen atom to yield the desired ether, XVp. Alternatively, 4-methyl-3-cyclohexene-1-acetic acid, as obtained by the method of Kugatova-Shemyakina et al., Chemical Abstracts, 65:10504c (1966) is treated with methyl Grignard followed by epoxidation-cyclization of the resulting alcohol to yield a 2-oxabicyclo[3.2.2]nonan-7-ol.
Name
2-oxabicyclo[3.2.2]nonane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
enol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
C12C[CH2:8][CH:5]([CH2:6][CH2:7]1)[CH2:4][CH2:3]O2.[CH:10]([CH:12]=[CH2:13])=[O:11].C=CC(=C)C.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C[Mg]Br.CCCCCCC([OH:50])CC>CCOCC>[CH3:8][C:5]1[CH2:6][CH2:7][CH:13]([CH2:12][C:10]([OH:50])=[O:11])[CH2:3][CH:4]=1
|
Inputs


Step One
|
Name
|
2-oxabicyclo[3.2.2]nonane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C12OCCC(CC1)CC2
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
Step Four
[Compound]
|
Name
|
enol ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
ketone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
Step Six
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCC(CC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a 2-oxabicyclo[3.2.2
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CCC(CC1)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
